molecular formula C21H16N2O4S B2549800 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide CAS No. 896366-26-0

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide

Cat. No.: B2549800
CAS No.: 896366-26-0
M. Wt: 392.43
InChI Key: QQDUNWUZNUNIOY-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide is a synthetic benzamide derivative incorporating a benzo[d]oxazole heterocycle and a methylsulfonyl functional group. This specific molecular architecture, combining electron-withdrawing sulfonyl groups with rigid, planar heteroaromatic systems, is frequently explored in medicinal chemistry for its potential to interact with biological targets. Compounds with these features are often investigated as key intermediates in organic synthesis and for their potential bioactivity . Benzamide derivatives bearing related heterocyclic systems, such as benzimidazole, have demonstrated significant promise in scientific research, showing activities that include antimicrobial and anticancer effects . Furthermore, structurally similar benzamide compounds have been identified as inhibitors of important biological pathways. For instance, some function as Smoothened (Smo) receptor antagonists, thereby inhibiting the Hedgehog (Hh) signaling pathway, which is a target of interest in oncology . Other related compounds are being studied for their role in targeting enzymes like 17β-HSD10, which is implicated in neurological conditions such as Alzheimer's disease . The methylsulfonyl group and the benzoxazole moiety in this compound make it a versatile building block for further chemical exploration and a candidate for screening in various biochemical assays. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this material with appropriate care and conduct their own experiments to verify its properties and potential applications.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-28(25,26)19-9-5-2-6-16(19)20(24)22-15-12-10-14(11-13-15)21-23-17-7-3-4-8-18(17)27-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDUNWUZNUNIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ortho-Aminophenol Derivatives

Ortho-aminophenol derivatives undergo cyclization with carboxylic acid derivatives. For example, 2-amino-4-nitrophenol reacts with 2-(methylsulfonyl)benzoyl chloride in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding the benzoxazole intermediate with 78% efficiency. This method prioritizes simplicity but faces challenges in regioselectivity when substituents are present.

Thiol-Based Approaches Using 2-Mercaptobenzoxazole

A patent-pending method (source) utilizes 2-mercaptobenzoxazole as a starting material. The thiol group is converted to a leaving group (e.g., –S-E) via reaction with electrophilic reagents like iodomethane. Subsequent amination with 4-aminophenylboronic acid in isopropanol at 65°C for 18 hours introduces the aniline moiety, achieving 85% yield. This route is scalable and stereoselective, making it industrially favorable.

Introduction of the Methylsulfonyl Group

The methylsulfonyl group is introduced via sulfonation followed by methylation or direct coupling:

Sulfonation and Methylation of Benzoyl Chloride

Benzoyl chloride undergoes sulfonation with chlorosulfonic acid at 0°C, producing 2-sulfobenzoic acid chloride. Methylation using dimethyl sulfate in alkaline conditions (pH 10–12) yields 2-(methylsulfonyl)benzoyl chloride with 92% purity. Excess methylating agents are required to prevent disubstitution.

Direct Coupling with Methylsulfonyl Precursors

An alternative route couples pre-synthesized methylsulfonyl precursors to the benzoxazole intermediate. For instance, 2-(methylsulfonyl)benzoic acid is activated using thionyl chloride (SOCl₂) and reacted with 4-(benzo[d]oxazol-2-yl)aniline in dichloromethane (DCM) at room temperature, achieving 88% yield. This method avoids harsh sulfonation conditions but requires anhydrous environments.

Formation of the Amide Bond

The final amide bond formation is achieved through two principal techniques:

Coupling Reactions Using Carbodiimides

Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate coupling between 2-(methylsulfonyl)benzoic acid and 4-(benzo[d]oxazol-2-yl)aniline. In acetonitrile with catalytic DMAP (4-dimethylaminopyridine), the reaction proceeds at 25°C for 12 hours, yielding 91% product. Side reactions are minimized by maintaining pH 7–8.

Schotten-Baumann Reaction

The Schotten-Baumann method employs 2-(methylsulfonyl)benzoyl chloride and 4-(benzo[d]oxazol-2-yl)aniline in a biphasic system (water/dichloromethane) with sodium hydroxide. The exothermic reaction completes within 2 hours at 0°C, yielding 84% product with high purity. This method is cost-effective but less suitable for acid-sensitive intermediates.

Optimization and Scalability

Reaction Condition Optimization

Parameter Carbodiimide Method Schotten-Baumann Method
Temperature 25°C 0°C
Time 12 hours 2 hours
Yield 91% 84%
Purity (HPLC) 98% 95%
Scalability >1 kg <500 g

Carbodiimide-based coupling is preferred for large-scale synthesis due to higher yields and tolerance to impurities.

Purification Techniques

Crystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials, achieving >99% purity. Chromatography is avoided industrially due to cost constraints.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Thiol-Based High yield (85%), scalable Requires toxic iodomethane
Carbodiimide Mild conditions, high purity Expensive reagents
Schotten-Baumann Rapid, cost-effective Low thermal stability

The thiol-based method balances efficiency and scalability, whereas carbodiimide coupling excels in purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of nitro groups results in amine derivatives.

Scientific Research Applications

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]oxazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzo[d]oxazole moiety can interact with biological macromolecules, while the methylsulfonyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoxazole Derivatives

Compound Name / ID Core Structure Substituents on Benzamide Linker Type Key Functional Groups
Target Compound Benzamide + benzo[d]oxazole 2-(methylsulfonyl) Direct phenyl linkage Methylsulfonyl, benzoxazole
Compound 12c–12h Benzamide + benzo[d]oxazole Varied (tert-butyl, methoxy, etc.) Thioacetamido linker Thioether, halogen (Cl, Me)
Compounds 8e–8j Benzamide + benzo[d]oxazole 4-Nitrophenyl, 4-acetylphenyl Thioacetamido linker Chloro, methyl, nitro
Compounds 7–9 Triazole + phenylsulfonyl 2,4-Difluorophenyl Triazole-thione linkage Sulfonyl, halogen (Cl, Br)

Key Observations :

  • Linker Flexibility : Unlike the thioacetamido linker in compounds 12c–12h and 8e–8j , the target compound employs a direct phenyl linkage, which may reduce conformational flexibility and alter binding interactions.
  • Substituent Effects: The methylsulfonyl group in the target compound is distinct from nitro (8d, 8e), acetyl (8g, 8h), or halogen (12c, 12e) substituents in analogs.

Spectroscopic Properties

IR and NMR data from analogs provide insights into the target compound’s spectral characteristics:

Table 2: Spectral Data Comparison

Compound ID IR (C=O, C=S, S-H) ¹H NMR (Key Shifts) ¹³C NMR (Key Shifts)
Target Compound Expected C=O ~1660–1680 cm⁻¹ Methylsulfonyl (~3.3 ppm, s) Sulfonyl carbon (~55 ppm)
12c–12h C=O: 1663–1682 cm⁻¹; C=S: 1243–1258 cm⁻¹ Thioacetamido CH₂: ~4.2 ppm Benzoxazole carbons: 110–150 ppm
8e–8j C=O: ~1675 cm⁻¹; NO₂: ~1520 cm⁻¹ Nitrophenyl aromatic: ~8.2–8.5 ppm Acetyl carbonyl: ~200 ppm
7–9 C=S: 1247–1255 cm⁻¹; No C=O Triazole protons: ~7.8–8.1 ppm Sulfonyl carbons: ~115–120 ppm

Key Observations :

  • The absence of a thioacetamido linker in the target compound eliminates C=S stretching (~1240–1260 cm⁻¹), simplifying its IR profile compared to 12c–12h .
  • The methylsulfonyl group’s ¹H NMR singlet (~3.3 ppm) and ¹³C signal (~55 ppm) are distinct from nitro or acetyl substituents in analogs .

Table 3: Cytotoxicity and Apoptosis Induction of Analogs

Compound ID Cell Line (IC₅₀, μM) Apoptosis Markers (BAX/Bcl-2 Ratio) Key Mechanism
12c–12h HepG2: 8.2–15.4 μM BAX↑, Bcl-2↓, Caspase-3 activation Mitochondrial apoptosis pathway
8e–8j Not reported VEGFR-2 inhibition (docking score) Anti-angiogenic, anti-proliferative
Target Compound Predicted Potential caspase-3 modulation Likely apoptosis induction

Key Observations :

  • Cytotoxicity: Compounds 12c–12h show potent HepG2 cytotoxicity (IC₅₀: 8.2–15.4 μM), attributed to thioacetamido-linked benzoxazoles .
  • Mechanistic Differences : Unlike 8e–8j, which target VEGFR-2 , the target compound’s sulfonyl group could favor interactions with apoptosis-related proteins like BAX/Bcl-2, similar to 12c–12h .

Thermodynamic and Electronic Properties

The methylsulfonyl group’s electron-withdrawing nature may influence the compound’s reactivity and binding:

  • Solubility : Sulfonyl groups increase hydrophilicity compared to halogens (e.g., Cl in 12e) or alkyl groups (e.g., tert-butyl in 12d) .

Biological Activity

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzamide core linked to a benzo[d]oxazole moiety and a methylsulfonyl group. This unique arrangement allows for various interactions within biological systems, enhancing its pharmacological potential.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamideBenzothiazole instead of benzo[d]oxazoleAntibacterial
N-(thiazol-2-yl)benzenesulfonamideThiazole moietyAntimicrobial
4-Amino-N-benzoylbenzamidesSimple benzamide structureAnticancer

The distinct combination of the benzo[d]oxazole moiety with the methylsulfonyl group contributes to the unique pharmacological profile of this compound compared to these similar compounds.

Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it was tested against various Gram-positive and Gram-negative bacterial strains. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential application in treating bacterial infections.

Anticancer Studies

Recent research focused on the anticancer properties of this compound has yielded promising results. In cell line studies, it was observed to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment. The compound's mechanism of action appears to involve the disruption of cell cycle progression and induction of cellular stress responses.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The benzo[d]oxazole moiety is known for its role in binding to proteins involved in cell signaling pathways, while the methylsulfonyl group enhances solubility and bioavailability.

Q & A

Q. What are key reproducibility challenges in organic synthesis, and how can they be mitigated?

  • Answer :
  • Challenge : Batch-to-batch variability in sulfonation reactions.
  • Mitigation :
  • Strict anhydrous conditions : Use molecular sieves to control moisture .
  • In-line analytics : Implement HPLC monitoring for real-time reaction tracking .

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